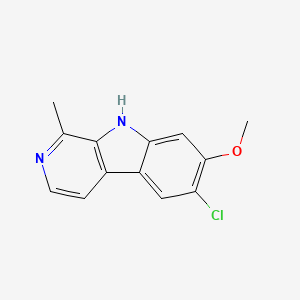
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 1st position on the beta-carboline skeleton. Beta-carbolines are a class of indole alkaloids that have been studied for their potential therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities .
Méthodes De Préparation
The synthesis of 6-Chloro-7-methoxy-1-methyl-9H-beta-carboline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate indole derivative.
Chlorination: The indole derivative is chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated intermediate is then subjected to methoxylation at the 7th position using methanol in the presence of a base like sodium methoxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex beta-carboline derivatives with potential pharmacological activities.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated its potential as an anti-inflammatory, neuroprotective, and antitumor agent.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-methoxy-1-methyl-9H-beta-carboline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as monoamine oxidase A, which is involved in the breakdown of neurotransmitters like serotonin and dopamine.
Receptor Modulation: The compound can modulate receptors such as serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
Signal Transduction: It affects signal transduction pathways by interacting with kinases and other signaling proteins, thereby influencing cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be compared with other beta-carboline derivatives, such as:
Harmine: A naturally occurring beta-carboline with similar structural features but lacking the chlorine and methoxy groups.
Harmaline: Another natural beta-carboline that differs in its substitution pattern.
9-Methyl-beta-carboline: A synthetic derivative with a methyl group at the 9th position, known for its neuroprotective and cognitive-enhancing effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other beta-carbolines .
Propriétés
Numéro CAS |
606928-38-5 |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
6-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11ClN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3 |
Clé InChI |
SADZEFVTUDJBOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
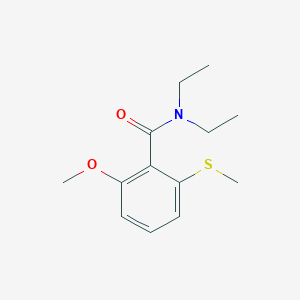
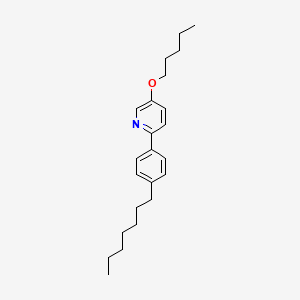
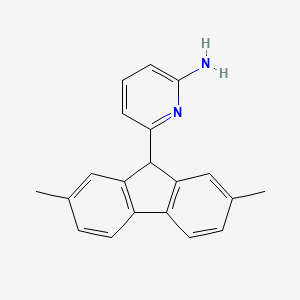
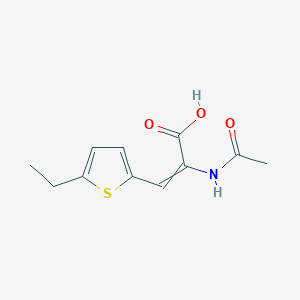
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
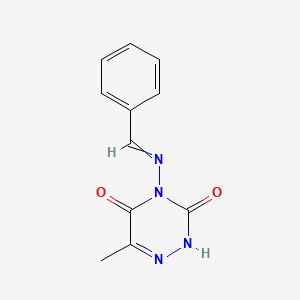
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
